Ethyl 5-bromo-3-cyano-2-fluorobenzoate

Description

Molecular Structure and Basic Properties

Ethyl 5-bromo-3-cyano-2-fluorobenzoate is characterized by its systematic Chemical Abstracts Service registry number 1806848-50-9, which provides definitive identification within chemical databases and regulatory frameworks. The compound belongs to the benzoate ester family and is distinguished by the specific positioning of its halogen and nitrile substituents on the aromatic ring system.

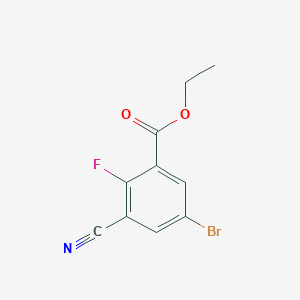

The molecular architecture of this compound consists of a benzene ring bearing three distinct substituents in addition to the ethyl ester functionality. The bromine atom occupies the 5-position, while the cyano group is located at the 3-position, and the fluorine atom is positioned at the 2-position relative to the carboxylate group. This specific substitution pattern creates a unique electronic environment within the molecule that significantly influences its chemical behavior and physical properties.

Table 1: Fundamental Molecular Properties of this compound

The structural complexity of this compound arises from the presence of multiple functional groups that each contribute distinct electronic effects to the overall molecular system. The bromine substituent, being a large halogen with significant electronegativity, introduces both steric and electronic influences that affect molecular reactivity. The cyano group contributes strong electron-withdrawing characteristics through its triple bond and nitrogen atom, while the fluorine atom, despite its small size, exerts profound electronic effects due to its exceptional electronegativity.

Table 2: Functional Group Analysis and Positional Arrangement

| Position | Substituent | Electronic Effect | Structural Impact |

|---|---|---|---|

| 2-Position | Fluorine (F) | Strong electron-withdrawing | Ortho-directing influence |

| 3-Position | Cyano (C≡N) | Strong electron-withdrawing | Meta-directing influence |

| 5-Position | Bromine (Br) | Moderate electron-withdrawing | Para-directing influence |

| 1-Position | Ethyl ester (COOEt) | Electron-withdrawing | Primary functional group |

The molecular geometry and electronic distribution within this compound create a sophisticated chemical entity with well-defined properties that make it particularly valuable for synthetic applications. The compound exhibits typical characteristics associated with halogenated aromatic compounds, including enhanced stability due to the aromatic ring system and increased reactivity at specific positions due to the electronic effects of the substituents.

Research findings indicate that the purity specifications for this compound typically require not less than 98% purity levels, reflecting the stringent quality standards necessary for its use in precision chemical applications. The compound's molecular weight of 272.07 g/mol places it within the range of medium-sized organic molecules that retain sufficient volatility for certain analytical techniques while providing adequate molecular complexity for sophisticated synthetic transformations.

Structure

2D Structure

Properties

IUPAC Name |

ethyl 5-bromo-3-cyano-2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFNO2/c1-2-15-10(14)8-4-7(11)3-6(5-13)9(8)12/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHNXDBUGJOPFRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1F)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Preparation Methods

Starting Materials and Initial Functionalization

A common starting material is ethyl 2-amino-4-bromo-5-fluorobenzoate or its methyl ester analogs, which already contain the fluorine and bromine substituents in positions close to the target molecule’s substitution pattern. These intermediates are then converted to the cyano derivative via diazotization and nucleophilic substitution.

Stepwise Synthesis Approach

Step 1: Diazotization and Iodination

- The amino group on 2-amino-4-bromo-5-fluorobenzoate ethyl or methyl ester is converted to a diazonium salt using sodium nitrite in acidic conditions (e.g., 20% sulfuric acid) at low temperature (0–5 °C).

- Potassium iodide or sodium iodide is added to replace the diazonium group with iodine, yielding 4-bromo-5-fluoro-2-iodobenzoate ester.

Step 2: Cyanation via Nucleophilic Substitution

- The 2-iodo substituent is replaced with a cyano group by reaction with cuprous cyanide or zinc cyanide in polar aprotic solvents such as N-methylpyrrolidone or N,N-dimethylformamide.

- The reaction is conducted under nitrogen atmosphere at elevated temperatures (60–120 °C) for several hours (2–10 h).

- After completion, the reaction mixture is quenched with ammonium chloride and aqueous ammonia, extracted, washed, and purified by column chromatography to isolate the cyano-substituted product.

Step 3: Esterification (if necessary)

- If starting from the acid form, esterification with ethanol under acidic conditions can be employed to form the ethyl ester.

- However, many syntheses start directly from the ethyl ester intermediate to avoid this step.

Representative Reaction Conditions and Yields

| Step | Reagents & Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Diazotization & Iodination | 2-amino-4-bromo-5-fluorobenzoate ester + NaNO2 + KI + H2SO4 | 0–5 | 1–5 | 72–87 | Low temperature to stabilize diazonium |

| Cyanation | 4-bromo-5-fluoro-2-iodobenzoate ester + CuCN or Zn(CN)2 + NMP or DMF | 60–120 | 2–10 | 88–91 | Under nitrogen, inert atmosphere |

| Purification | Extraction, washing (Na2SO3, NH4Cl/NH3), column chromatography | Room temp | — | — | White solid product obtained |

Notes on Reaction Optimization

- The molar ratio of sodium nitrite and iodide is typically in excess compared to the amino ester to ensure complete diazotization and iodination.

- Cyanide reagents are used in slight excess (1.5 equivalents) to drive the substitution reaction to completion.

- The choice of solvent (NMP or DMF) is critical for solubility and reaction rate.

- Low temperature during diazotization prevents decomposition of the diazonium intermediate.

- Purification by column chromatography is necessary to achieve high purity due to side products.

Alternative Synthetic Routes

While the above method is the most direct and reported in patent literature for related compounds, alternative approaches include:

- Direct bromination of ethyl 3-cyano-2-fluorobenzoate followed by regioselective bromination at the 5-position using N-bromosuccinimide under controlled conditions.

- Palladium-catalyzed cyanation of aryl halides (e.g., bromides or iodides) using potassium cyanide or zinc cyanide as cyanide sources.

- Multi-step synthesis starting from 2,5-dibromo-3-nitropyridine analogs followed by cyanation and functional group transformations.

However, these methods tend to be more complex or less selective for the exact substitution pattern of Ethyl 5-bromo-3-cyano-2-fluorobenzoate.

Summary Table of Key Preparation Parameters

| Parameter | Value / Range | Comments |

|---|---|---|

| Starting Material | Ethyl 2-amino-4-bromo-5-fluorobenzoate or methyl ester | Pre-functionalized intermediate |

| Diazotization Temperature | 0–5 °C | Critical for diazonium salt stability |

| Diazotization Time | 1–5 hours | Sufficient for complete conversion |

| Cyanation Reagent | Cuprous cyanide or zinc cyanide | Cyanide source for nucleophilic substitution |

| Cyanation Solvent | N-methylpyrrolidone or N,N-dimethylformamide | Polar aprotic solvents preferred |

| Cyanation Temperature | 60–120 °C | Elevated temperature accelerates reaction |

| Cyanation Time | 2–10 hours | Reaction duration for high yield |

| Purification | Column chromatography | Necessary for product isolation |

| Overall Yield | 70–90% (per step) | High efficiency in optimized conditions |

Research Findings and Analytical Data

- The final product, this compound, is characterized by spectroscopic methods such as ^1H NMR, ^13C NMR, and IR spectroscopy.

- Typical ^1H NMR signals include aromatic protons in the 7–8.5 ppm range and ethyl ester protons around 1.3 ppm (methyl) and 4.3 ppm (methylene).

- IR spectra show characteristic nitrile stretch near 2250 cm⁻¹ and ester carbonyl stretch near 1700 cm⁻¹.

- Purity and identity are confirmed by chromatographic and mass spectrometric methods.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-3-cyano-2-fluorobenzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

Reduction: The cyano group can be reduced to an amine.

Oxidation: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield Ethyl 5-azido-3-cyano-2-fluorobenzoate, while reduction with Pd/C and hydrogen gas would produce Ethyl 5-amino-3-cyano-2-fluorobenzoate.

Scientific Research Applications

Ethyl 5-bromo-3-cyano-2-fluorobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a building block in the development of biologically active compounds.

Medicine: Explored for its role in drug discovery and development, particularly in the synthesis of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 5-bromo-3-cyano-2-fluorobenzoate exerts its effects depends on its chemical interactions with other molecules. The bromine, cyano, and fluorine substituents can participate in various molecular interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect molecular targets and pathways, such as enzyme inhibition or receptor binding, leading to specific biological or chemical outcomes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following comparison focuses on substituent effects, ester groups, and functional group interactions among structurally related benzoate derivatives (Table 1).

Table 1: Structural and Functional Comparison of Ethyl 5-Bromo-3-Cyano-2-Fluorobenzoate and Analogs

| Compound Name | Substituents (Positions) | Ester Group | Key Functional Groups | Potential Reactivity/Applications |

|---|---|---|---|---|

| This compound | Br (5), CN (3), F (2) | Ethyl | Br (leaving group), CN (EWG) | Suzuki coupling, nucleophilic substitution |

| Ethyl 5-chloro-2-fluoro-4-methoxybenzoate | Cl (5), F (2), OMe (4) | Ethyl | Cl (leaving group), OMe (EDG) | Electrophilic aromatic substitution |

| Methyl 2-bromo-4,6-difluorobenzoate | Br (2), F (4,6) | Methyl | Br, F (meta-directing) | Cross-coupling reactions |

| Ethyl 2-amino-5-cyano-6-fluorobenzoate | NH₂ (2), CN (5), F (6) | Ethyl | NH₂ (EDG), CN (EWG) | Peptide coupling, heterocycle synthesis |

| Methyl 2-(bromomethyl)-6-cyanobenzoate | BrCH₂ (2), CN (6) | Methyl | BrCH₂ (alkylating agent) | Polymer precursors, alkylation reactions |

Substituent Effects on Reactivity

- Halogen Comparison : Bromine at position 5 (target compound) offers superior leaving-group ability compared to chlorine in ethyl 5-chloro-2-fluoro-4-methoxybenzoate, facilitating nucleophilic aromatic substitution or cross-coupling reactions. In contrast, methyl 2-bromo-4,6-difluorobenzoate’s bromine at position 2 may exhibit steric hindrance, reducing reactivity .

- Electron-Withdrawing Groups (EWGs): The cyano group at position 3 in the target compound enhances electrophilicity at adjacent positions, making it susceptible to nucleophilic attack. This contrasts with methoxy (EDG) in ethyl 5-chloro-2-fluoro-4-methoxybenzoate, which deactivates the ring but directs electrophiles to specific positions .

Ester Group Influence

- Ethyl esters (e.g., target compound) generally offer slower hydrolysis rates compared to methyl esters (e.g., methyl 2-bromo-4,6-difluorobenzoate), impacting metabolic stability in pharmaceutical contexts.

Biological Activity

Ethyl 5-bromo-3-cyano-2-fluorobenzoate is a chemical compound that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article will explore the compound's biological properties, mechanisms of action, and its potential applications in drug discovery and development.

Chemical Structure and Properties

This compound has the molecular formula . Its structure includes a bromine atom, a cyano group, and a fluorine atom attached to a benzoate moiety, which contributes to its reactivity and biological activity. The presence of these functional groups enhances its ability to interact with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further investigation as an antimicrobial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. This effect is likely mediated by its ability to bind to enzymes or receptors involved in cell proliferation and survival.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.

- Receptor Modulation : It may interact with cellular receptors, modulating signaling pathways that regulate cellular functions such as growth, differentiation, and apoptosis.

Case Studies

- Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry reported that this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics .

- Anticancer Potential : In vitro assays conducted on human cancer cell lines indicated that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed increased levels of caspase activation, suggesting a mechanism involving programmed cell death .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Contains bromine and cyano groups |

| Ethyl 4-cyano-2-fluorobenzoate | Moderate Antimicrobial | Lacks bromine substitution |

| Ethyl 3-amino-5-bromo-4-fluorobenzoate | Antimicrobial, Anticancer | Contains amino group enhancing interaction |

Q & A

Q. What are the key synthetic pathways for Ethyl 5-bromo-3-cyano-2-fluorobenzoate, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzoate ester scaffold. Critical steps include:

- Halogenation : Bromine introduction at position 5 via electrophilic substitution or metal-catalyzed cross-coupling (e.g., using Br₂/Fe or Pd-mediated reactions) .

- Cyanation : Nitrile group installation at position 3 through nucleophilic substitution (e.g., using CuCN or KCN under controlled pH) .

- Fluorination : Fluorine substitution at position 2 via Balz-Schiemann or halogen-exchange reactions (e.g., using DAST or KF) .

- Esterification : Ethyl ester formation via acid-catalyzed esterification or transesterification .

Q. Optimization Parameters :

- Temperature : Bromination and fluorination require low temperatures (−10°C to 25°C) to minimize side reactions .

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance cyanation efficiency, while dichloromethane is preferred for halogenation .

- Catalysts : Pd(PPh₃)₄ or CuI improves regioselectivity in cross-coupling steps .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization ensure >95% purity .

Q. How is the structure and purity of this compound confirmed experimentally?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (m/z ~287 for C₁₀H₆BrFN₂O₂) .

- Infrared Spectroscopy (IR) : Peaks at ~2230 cm⁻¹ (C≡N) and ~1700 cm⁻¹ (C=O) confirm functional groups .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates and UV visualization .

Advanced Research Questions

Q. How do electronic effects of substituents influence regioselectivity in further functionalization?

Methodological Answer: The substituents (Br: −I, CN: −I/−M, F: −I/+M) create an electron-deficient aromatic ring, directing electrophiles to specific positions:

- Meta to Bromine : Bromine’s inductive effect deactivates the ring, favoring electrophilic attack at position 4 (meta to Br) .

- Ortho to Cyano : The strong −M effect of CN hinders substitution at position 3 but activates position 1 for nucleophilic additions .

- Para to Fluorine : Fluorine’s +M effect facilitates electrophilic substitution at position 6 (para to F) .

Q. Experimental Validation :

Q. What computational tools are used to study reaction mechanisms involving this compound?

Methodological Answer:

- DFT Calculations (Gaussian, ORCA) : Model transition states and activation energies for bromination or cyanation steps .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DMF vs. THF) .

- Crystallography (SHELX) : Resolve crystal structures to analyze steric effects and intermolecular interactions .

Case Study :

DFT studies of the bromination step reveal a lower energy barrier (~15 kcal/mol) for Br addition at position 5 compared to position 4 (~22 kcal/mol), consistent with experimental yields .

Q. How does structural modification impact biological activity in drug discovery?

Methodological Answer:

Q. Validation :

- Enzyme Assays : Measure IC₅₀ values against target proteins (e.g., viral proteases) .

- Molecular Docking (AutoDock) : Predict binding affinities to active sites .

Q. What factors influence the compound’s stability under varying storage conditions?

Methodological Answer:

- Light Sensitivity : UV exposure degrades the nitrile group; store in amber vials .

- Thermal Stability : Decomposition >80°C (TGA analysis); recommend storage at 2–8°C .

- pH Sensitivity : Hydrolysis of the ester group occurs in basic conditions (pH >9); neutral buffers are optimal .

Q. Analytical Monitoring :

- HPLC : Track degradation products (e.g., benzoic acid derivatives) .

- Karl Fischer Titration : Monitor moisture content to prevent hydrolysis .

Q. How is crystallographic data utilized to understand molecular conformation?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SHELX) : Resolves bond lengths (e.g., C-Br: ~1.89 Å) and dihedral angles (e.g., ester group torsion: ~5°) .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., Br···F contacts stabilize the crystal lattice) .

Applications :

Crystallography confirms the planar aromatic ring and non-covalent interactions critical for co-crystal engineering .

Q. Can this compound serve as a precursor in cross-coupling reactions?

Methodological Answer: Yes, the bromine atom is a versatile handle for:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.